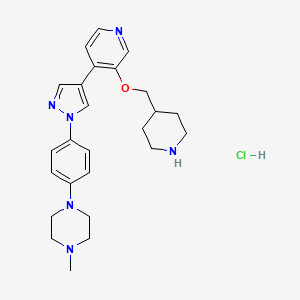

MELK-8a hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

MELK-8a hydrochloride is a potent inhibitor of maternal embryonic leucine zipper kinase (MELK) with an IC50 of 2 nM . It is used for research purposes and not for human or veterinary use .

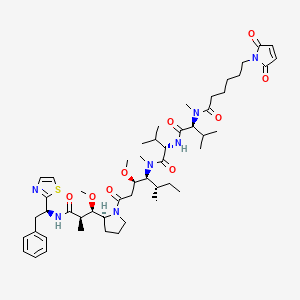

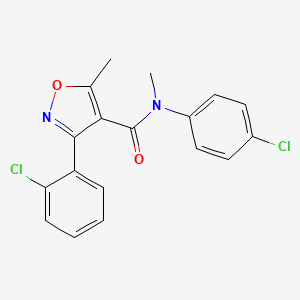

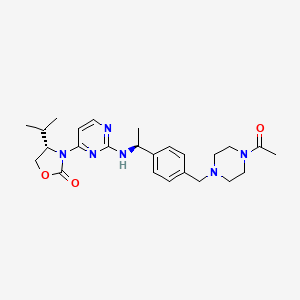

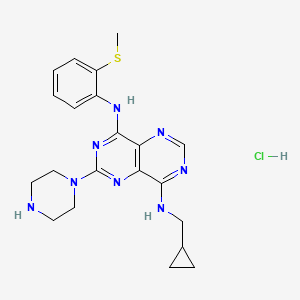

Molecular Structure Analysis

The chemical formula of MELK-8a hydrochloride is C25H33ClN6O . Its molecular weight is 469.02 .Chemical Reactions Analysis

MELK-8a hydrochloride is a potent inhibitor of MELK, and it remains very potent (IC50 = 140 nM) when the ATP concentration in the biochemical assay is shifted from 20 μM to 2 mM . It only inhibits seven off-target kinases in addition to MELK with >85% inhibition of binding at 1 μM, demonstrating great selectivity .Physical And Chemical Properties Analysis

MELK-8a hydrochloride is a light yellow to yellow solid . It is fairly soluble (0.22 g/L at pH 6.8) and shows good permeability in the Caco-2 assay .Aplicaciones Científicas De Investigación

Discovery and Optimization of MELK Inhibitors : Novel MELK inhibitors 8a and 8b have been developed, replicating the cellular effects observed by shRNA-mediated MELK knockdown. These inhibitors showed high in vivo exposure and were well-tolerated, making them potential candidates for further evaluation in cancer treatment (Touré et al., 2016).

MELK in Cervical Cancer : In cervical cancer, MELK expression is promoted by HPV 18 E6/E7 via E2F1 activation. MELK knockdown inhibits cancer cell growth, and MELK-8A inhibition causes G2/M phase arrest, leading to apoptosis in HeLa cells. MELK is involved in protein translation and folding during cell division (Sun et al., 2021).

MELK in Basal-like Breast Cancer : Contradicting some earlier studies, research has shown that MELK may not be essential for the proliferation of basal-like breast cancer cells. This finding challenges the notion of MELK as a therapeutic target in this cancer subtype and underscores the importance of thorough preclinical target validation (Huang et al., 2017).

MELK in Stem Cell Phenotype of Cancers : MELK overexpression in various cancers suggests its role in the maintenance of cancer stem cells (CSCs). Inhibition of MELK induces apoptotic cell death of CSCs derived from glioblastoma multiforme and breast cancer, both in vitro and in vivo. The activation of MELK involves binding and activation of oncogenic transcription factors like c-JUN and FOXM1 (Ganguly et al., 2014).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

1-methyl-4-[4-[4-[3-(piperidin-4-ylmethoxy)pyridin-4-yl]pyrazol-1-yl]phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O.ClH/c1-29-12-14-30(15-13-29)22-2-4-23(5-3-22)31-18-21(16-28-31)24-8-11-27-17-25(24)32-19-20-6-9-26-10-7-20;/h2-5,8,11,16-18,20,26H,6-7,9-10,12-15,19H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGMSRRNYDSRPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)N3C=C(C=N3)C4=C(C=NC=C4)OCC5CCNCC5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

MELK-8a hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.